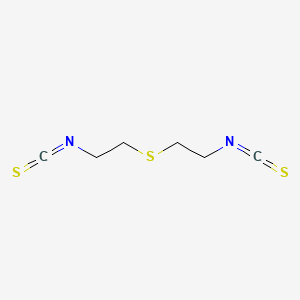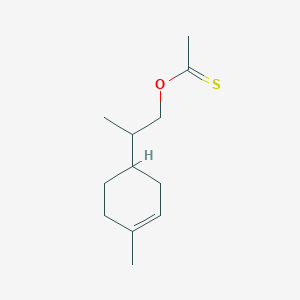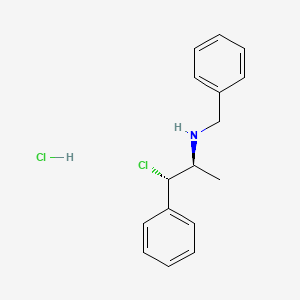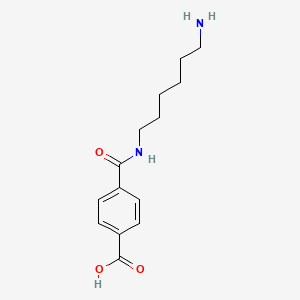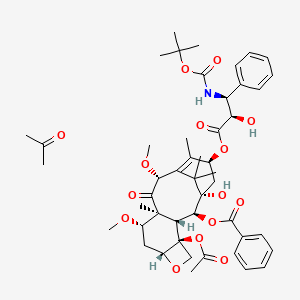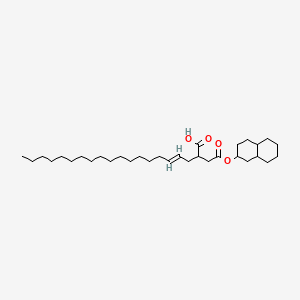
4-(Decahydro-2-naphthyl) hydrogen 2-octadecenylsuccinate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(Decahydro-2-naphthyl) hydrogen 2-octadecenylsuccinate is a chemical compound with the molecular formula C32H56O4 and a molecular weight of 504.8 g/mol. It is also known by its IUPAC name, (E)-2-[2-(1,2,3,4,4a,5,6,7,8,8a-decahydronaphthalen-2-yloxy)-2-oxoethyl]icos-4-enoic acid. This compound is used in various scientific research applications due to its unique chemical properties.
Méthodes De Préparation
The synthesis of 4-(Decahydro-2-naphthyl) hydrogen 2-octadecenylsuccinate involves several steps. The primary synthetic route includes the esterification of butanedioic acid with octadecenyl alcohol in the presence of a catalyst . The reaction conditions typically involve heating the reactants under reflux with an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. Industrial production methods may involve continuous flow reactors to optimize yield and purity .
Analyse Des Réactions Chimiques
4-(Decahydro-2-naphthyl) hydrogen 2-octadecenylsuccinate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles such as hydroxide ions or amines replace the ester group.
Applications De Recherche Scientifique
4-(Decahydro-2-naphthyl) hydrogen 2-octadecenylsuccinate has a wide range of scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: This compound is studied for its potential biological activity and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug delivery agent.
Industry: It is used in the formulation of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 4-(Decahydro-2-naphthyl) hydrogen 2-octadecenylsuccinate involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic regulation.
Comparaison Avec Des Composés Similaires
4-(Decahydro-2-naphthyl) hydrogen 2-octadecenylsuccinate can be compared with similar compounds such as:
Butanedioic acid, octadecenyl ester: This compound shares a similar ester functional group but differs in its molecular structure.
Decahydronaphthalene derivatives: These compounds have a similar decahydronaphthalene core but differ in their substituents and functional groups.
The uniqueness of this compound lies in its specific combination of functional groups and molecular structure, which confer distinct chemical and biological properties .
Propriétés
Numéro CAS |
81984-09-0 |
|---|---|
Formule moléculaire |
C32H56O4 |
Poids moléculaire |
504.8 g/mol |
Nom IUPAC |
(E)-2-[2-(1,2,3,4,4a,5,6,7,8,8a-decahydronaphthalen-2-yloxy)-2-oxoethyl]icos-4-enoic acid |
InChI |
InChI=1S/C32H56O4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-22-29(32(34)35)26-31(33)36-30-24-23-27-20-18-19-21-28(27)25-30/h16-17,27-30H,2-15,18-26H2,1H3,(H,34,35)/b17-16+ |
Clé InChI |
XSNAAKOWKQPCSO-WUKNDPDISA-N |
SMILES isomérique |
CCCCCCCCCCCCCCC/C=C/CC(CC(=O)OC1CCC2CCCCC2C1)C(=O)O |
SMILES canonique |
CCCCCCCCCCCCCCCC=CCC(CC(=O)OC1CCC2CCCCC2C1)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



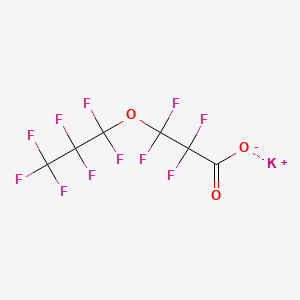

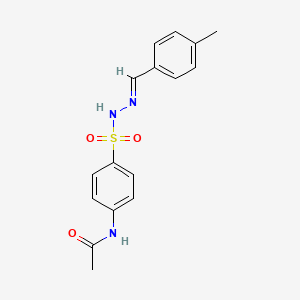
![1-Isocyanato-3-[(2-isocyanatocyclohexyl)methyl]-2-methylcyclohexane](/img/structure/B12681650.png)
